molecular formula C10H12ClNO B566931 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride CAS No. 1215074-38-6

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride

Cat. No.: B566931
CAS No.: 1215074-38-6
M. Wt: 197.662
InChI Key: XMJOGYVBAYXIPS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is a heterocyclic compound with a seven-membered ring structure containing nitrogen.

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the acylation of aniline derivatives followed by intramolecular cyclization. For example, the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts reaction, can yield the desired azepine structure .

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of polyphosphoric acid as a catalyst and controlling the reaction temperature and time to ensure complete cyclization .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation can yield N-alkylated derivatives, while acylation can produce N-acylated compounds .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride involves its interaction with specific molecular targets in the body. For instance, it can act as an agonist or antagonist at certain neurotransmitter receptors, such as serotonin receptors. This interaction can modulate neurotransmitter activity, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydro-2-benzazepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-10-5-6-11-7-8-3-1-2-4-9(8)10;/h1-4,11H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJOGYVBAYXIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718808
Record name 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215074-38-6
Record name 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215074-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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